An In-Depth Technical Guide to Arecoline-d5 Hydrobromide Salt for Advanced Research Applications
An In-Depth Technical Guide to Arecoline-d5 Hydrobromide Salt for Advanced Research Applications
This document provides a comprehensive technical overview of Arecoline-d5 Hydrobromide Salt, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, physicochemical properties, mechanism of action, and, most critically, its application as a stable isotope-labeled internal standard in bioanalytical studies. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy, reliability, and reproducibility in a laboratory setting.
Introduction: The Significance of Arecoline-d5 Hydrobromide Salt in Quantitative Analysis
Arecoline, a natural alkaloid found in the nuts of the Areca catechu palm, is a potent agonist of muscarinic acetylcholine receptors and has been the subject of extensive pharmacological and toxicological research.[1] To accurately quantify arecoline in complex biological matrices such as plasma, urine, or tissue homogenates, a robust analytical method is essential. Arecoline-d5 Hydrobromide Salt serves as an indispensable tool in this context.[2] It is a deuterated analog of arecoline hydrobromide, where five hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This isotopic labeling renders the molecule chemically identical to the analyte of interest in terms of extraction and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[2] This key difference allows it to be used as an internal standard to correct for variations in sample preparation and instrument response, thereby significantly enhancing the accuracy and precision of quantitative analyses.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Arecoline-d5 Hydrobromide Salt is crucial for its effective use in experimental design, including solvent selection, storage, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 131448-18-5 | [4] |
| Molecular Formula | C₈H₈D₅NO₂·HBr | [4] |
| Molecular Weight | 241.14 g/mol | [4] |
| IUPAC Name | methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | [3] |
| Appearance | Off-white solid | [5] |
| Melting Point | 177-179 °C (for non-deuterated form) | [6] |
| pKa | ~6.8 (for conjugate acid of non-deuterated form) | [6] |
| Solubility | Soluble in water and methanol | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could start from a suitable precursor and utilize deuterated reagents. One possible approach involves the following key steps:
-
N-methylation with a deuterated source: Reaction of a precursor amine with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), would introduce the trideuteriomethyl group.
-
Deuterium exchange or reduction: Introduction of deuterium at the C2 and C6 positions could be achieved through various methods, such as acid- or base-catalyzed exchange reactions in a deuterated solvent (e.g., D₂O) on a suitable intermediate, or by reduction of a precursor with a deuterium source like sodium borodeuteride (NaBD₄).
-
Salt formation: The final step would involve reacting the deuterated arecoline free base with hydrobromic acid to yield the stable hydrobromide salt.
Analytical Characterization
Confirmation of the structure and isotopic enrichment of the synthesized Arecoline-d5 Hydrobromide Salt would be achieved through a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the correct molecular weight and isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals corresponding to the N-methyl protons and the protons at the C2 and C6 positions would confirm successful deuteration.
-
¹³C NMR: The signals for the deuterated carbons would show characteristic splitting patterns due to carbon-deuterium coupling.
-
²H NMR: Would show signals corresponding to the incorporated deuterium atoms.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹). The FTIR spectrum of non-deuterated arecoline shows characteristic peaks for C=O, C=C, and C-N stretching vibrations.[8]
Mechanism of Action of the Parent Compound, Arecoline
Arecoline-d5, being an isotopologue, is expected to have the same mechanism of action as arecoline. Arecoline primarily functions as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for the M1, M2, and M3 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects in the central and peripheral nervous systems.
The activation of different mAChR subtypes triggers distinct downstream signaling cascades:
-
M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in effects such as a decrease in heart rate.
Application in Bioanalytical Methods: A Self-Validating System
The primary and most critical application of Arecoline-d5 Hydrobromide Salt is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The inclusion of a stable isotope-labeled IS creates a self-validating system for each sample, as the analyte and the IS are affected similarly by variations during sample processing and analysis.
Rationale for Using a Deuterated Internal Standard
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Extraction Inefficiency: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will affect both the analyte and the IS to the same extent. The ratio of their signals remains constant, ensuring accurate quantification.
-
Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, the use of a deuterated IS significantly improves the precision and accuracy of the measurement, which is crucial for pharmacokinetic and toxicokinetic studies.[10][11]
Detailed Experimental Protocol: Quantification of Arecoline in Human Plasma by LC-MS/MS
This protocol is a synthesized methodology based on established practices for the analysis of arecoline and similar compounds.[9][12]
5.2.1. Materials and Reagents
-
Arecoline (analyte) standard
-
Arecoline-d5 Hydrobromide Salt (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
5.2.2. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 200 µL of plasma sample, add 20 µL of Arecoline-d5 Hydrobromide Salt working solution (e.g., at 100 ng/mL in methanol) to act as the internal standard.
-
Pre-treatment: Add 400 µL of 4% phosphoric acid in water, vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
5.2.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate arecoline from matrix components, for example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Arecoline: Precursor ion (Q1) m/z 156.1 → Product ion (Q3) m/z 96.1 (example transition)
-
Arecoline-d5: Precursor ion (Q1) m/z 161.1 → Product ion (Q3) m/z 101.1 (example transition)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energies for maximum signal intensity.
5.2.4. Data Analysis and Validation
-
Quantification: The concentration of arecoline in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10][11]
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount.
-
Handling: Arecoline Hydrobromide is a potent cholinergic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] All handling should be performed in a well-ventilated area or a fume hood.
-
Storage: Arecoline-d5 Hydrobromide Salt should be stored in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically -20°C for long-term storage).[3]
-
Safety: While a specific safety data sheet (SDS) for the deuterated form may not be widely available, the safety precautions for arecoline hydrobromide should be followed. It is classified as toxic if swallowed.[13] Deuterated compounds generally have a similar toxicological profile to their non-deuterated counterparts, though metabolic rates can sometimes be altered.
Conclusion
Arecoline-d5 Hydrobromide Salt is a critical tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis allows for the development of highly accurate, precise, and robust quantitative methods. By providing a self-validating system for each sample, it ensures the integrity of data generated in preclinical and clinical studies. The detailed methodologies and foundational principles outlined in this guide are intended to empower researchers to confidently and effectively utilize this essential analytical standard in their work.
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Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
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A Critical Interpretive Synthesis of the Role of Arecoline in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Arecoline-d5 (Hydrobromide Salt) | CAS 131448-18-5 - Veeprho. (n.d.). Retrieved January 26, 2026, from [Link]
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